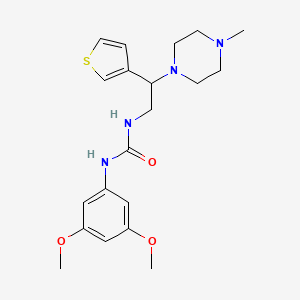

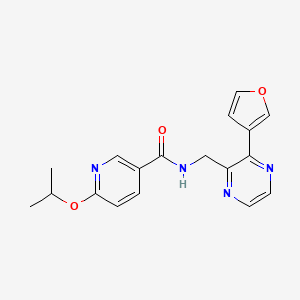

![molecular formula C21H22BrN3O2S B2731817 2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline CAS No. 478081-72-0](/img/structure/B2731817.png)

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline (2-BSPQ) is a novel chemical compound with a wide range of applications in scientific research. It is a type of heterocyclic compound, which is composed of a nitrogen-containing aromatic ring and a carbon-containing ring. It is a highly reactive compound, which makes it useful for a variety of scientific experiments.

Aplicaciones Científicas De Investigación

Antiviral Applications

Research has shown that derivatives of quinoline, including those with sulfonamide and urea substitutions, exhibit significant antiviral activity. For example, sulfonamide derivatives were synthesized and characterized, displaying three-fold higher antiviral activity against an avian paramyxovirus (AMPV-1) than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).

Anticancer Activities

Quinoline derivatives have been explored for their anticancer properties. A study synthesized 4-aminoquinoline derived sulfonyl analogs and evaluated their cytotoxicity against breast tumor cell lines, identifying compounds with significant anticancer potential (Solomon et al., 2019). Another effort focused on the design and synthesis of anti-breast cancer agents from 4-piperazinylquinoline, confirming the apoptosis induction in cancer cells by specific compounds (Solomon et al., 2010).

Antibacterial Applications

Quinoline derivatives have been identified as broad-spectrum antibacterial agents, effective in experimental infections and with promising toxicological and pharmacokinetic profiles for systemic infections (Goueffon et al., 1981).

Enzymatic Inhibition

Some quinoline derivatives have been found to inhibit protein kinases, suggesting their potential role in modulating agonist-stimulated oxidative bursts in human polymorphonuclear leukocytes. This indicates a possible pathway for the development of new therapeutic approaches for diseases involving kinase-mediated pathways (Gerard et al., 1986).

Propiedades

IUPAC Name |

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O2S/c1-15-4-3-5-19-16(2)14-20(23-21(15)19)24-10-12-25(13-11-24)28(26,27)18-8-6-17(22)7-9-18/h3-9,14H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZMJMMWMMCKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

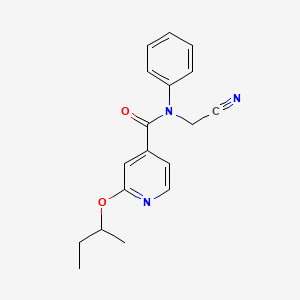

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2731734.png)

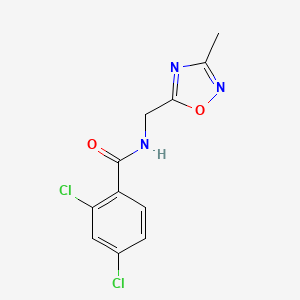

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2731744.png)

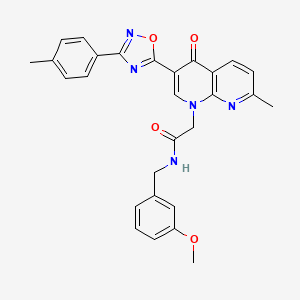

![(5-chlorothiophen-2-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2731750.png)

![N-(tert-butyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2731752.png)

![2-(3-Hydroxypropyl)-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2731753.png)